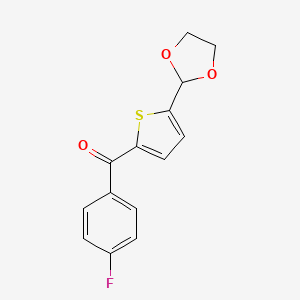

5-(1,3-Dioxolan-2-YL)-2-(4-fluorobenzoyl)thiophene

説明

5-(1,3-Dioxolan-2-yl)-2-(4-fluorobenzoyl)thiophene (CAS: 898773-41-6) is a heterocyclic compound featuring a thiophene core substituted with a 1,3-dioxolane ring at the 5-position and a 4-fluorobenzoyl group at the 2-position. Its molecular formula is C₁₄H₁₁FO₃S, with a molecular weight of 278.30 g/mol . The dioxolane moiety enhances solubility in polar solvents, while the fluorinated benzoyl group contributes to electronic effects, influencing reactivity and intermolecular interactions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science due to its modular structure .

特性

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3S/c15-10-3-1-9(2-4-10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFWOWFGZFXBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641930 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-41-6 | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-fluorobenzoyl)thiophene typically involves the following steps:

Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of the 4-fluorobenzoyl group: This step involves the acylation of thiophene using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Coupling of the dioxolane and thiophene rings: This final step can be accomplished through a Friedel-Crafts acylation reaction, where the dioxolane ring is introduced to the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

化学反応の分析

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-fluorobenzoyl)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the 4-fluorobenzoyl moiety can be reduced to an alcohol.

Substitution: The fluorine atom in the 4-fluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

科学的研究の応用

5-(1,3-Dioxolan-2-YL)-2-(4-fluorobenzoyl)thiophene has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: Its unique structural properties make it suitable for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

作用機序

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-fluorobenzoyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

類似化合物との比較

Key Structural Insights :

- Fluorine Position : The 4-fluorobenzoyl derivative exhibits distinct electronic effects compared to its 2-fluoro analog. The para-fluorine enhances resonance stabilization, whereas ortho-substitution introduces steric hindrance .

- Trifluoromethyl vs. Ethoxy : The trifluoromethyl group (CF₃) in CAS 898773-32-5 significantly lowers electron density at the benzoyl group, improving resistance to oxidative degradation compared to ethoxy-substituted analogs .

- Alkoxy Chains : Longer alkoxy substituents (e.g., hexyloxy in CAS 898778-69-3) increase hydrophobicity, making these derivatives suitable for lipid-soluble applications .

Challenges :

- Side reactions such as etherification (e.g., during acetalization of hydroxyl-containing precursors) require precise control of reaction conditions .

- Steric effects in ortho-substituted derivatives (e.g., 2-fluorobenzoyl) may reduce yields due to hindered acylation .

Physicochemical Properties

- Solubility: The 4-fluorobenzoyl derivative exhibits moderate solubility in DMF and DMSO, whereas hexyloxy-substituted analogs are more soluble in non-polar solvents .

- Thermal Stability : Trifluoromethyl-substituted derivatives (e.g., CAS 898773-32-5) show higher thermal stability (decomposition >250°C) compared to ethoxy variants .

- Crystallinity : Isostructural analogs (e.g., halogen-substituted thiazoles) demonstrate similar crystal packing but adjust lattice parameters to accommodate substituent size .

生物活性

5-(1,3-Dioxolan-2-YL)-2-(4-fluorobenzoyl)thiophene, with a CAS number of 898773-41-6, is an organic compound that exhibits a range of biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of 5-(1,3-Dioxolan-2-YL)-2-(4-fluorobenzoyl)thiophene is , with a molecular weight of approximately 278.3 g/mol. The compound features a thiophene ring substituted with a 4-fluorobenzoyl group and a 1,3-dioxolane ring, which contributes to its unique electronic properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H11FO3S |

| Molecular Weight | 278.3 g/mol |

| Density | 1.345 g/cm³ |

| Boiling Point | 429.5 °C |

| Flash Point | 213.6 °C |

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the 1,3-Dioxolane Ring : Achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

- Introduction of the 4-Fluorobenzoyl Group : Acylation of thiophene using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

- Coupling Reaction : The Friedel-Crafts acylation introduces the dioxolane ring to the thiophene structure.

Anticancer Properties

Recent studies have indicated that compounds related to thiophenes exhibit significant anticancer activities. For instance, derivatives containing thiophene structures have shown promising results in inhibiting cancer cell proliferation.

- Case Study : A study examined various thiourea derivatives for their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results revealed that several compounds demonstrated superior antitumor activity compared to standard drugs like doxorubicin, with IC50 values significantly lower than those of the reference drug .

| Compound | IC50 (µM) HepG2 | IC50 (µM) HCT116 | IC50 (µM) MCF7 |

|---|---|---|---|

| Doxorubicin | 7.46 | 8.29 | 4.56 |

| Thiourea Derivative Example | 2.38 | 1.54 | 4.52 |

The mechanisms underlying these anticancer effects include inhibition of epidermal growth factor receptor (EGFR) activity and modulation of apoptosis pathways through proteins such as Bax and Bcl-2 .

The biological activity of 5-(1,3-Dioxolan-2-YL)-2-(4-fluorobenzoyl)thiophene is thought to involve interactions with specific molecular targets:

- Enzyme Inhibition : Potentially inhibits key enzymes involved in cancer cell metabolism.

- Receptor Modulation : Acts as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Apoptosis Induction : Promotes programmed cell death in malignant cells through mitochondrial pathways.

Applications in Medicinal Chemistry

The compound serves as a valuable building block in medicinal chemistry for developing new pharmaceuticals with enhanced efficacy against various diseases, particularly cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。